molecular formula C9H6F4O2 B180401 Methyl 4-fluoro-3-(trifluoromethyl)benzoate CAS No. 176694-36-3

Methyl 4-fluoro-3-(trifluoromethyl)benzoate

Cat. No. B180401
CAS RN: 176694-36-3
M. Wt: 222.14 g/mol
InChI Key: IRYBOHVMFKZODT-UHFFFAOYSA-N
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Description

Methyl 4-fluoro-3-(trifluoromethyl)benzoate, also known as 4-F-TMB or Methyl 4-fluoro-3-(trifluoromethyl)benzoate, is a versatile organic compound with a wide range of applications in the scientific and industrial fields. It has been used in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and other organic compounds. It is also used as an intermediate in the production of other compounds. This compound has a wide range of applications due to its unique chemical structure.

Scientific Research Applications

Methyl 4-fluoro-3-(trifluoromethyl)benzoate: A Comprehensive Analysis of Scientific Research Applications

Synthesis of Trisubstituted Imidazole Derivatives: This compound can be utilized in the synthesis of trisubstituted imidazole derivatives, which are important in the development of various pharmaceuticals. These derivatives often contain a 4-fluorophenyl group, a pyrimidine ring, and a CN- or CONH2-substituted benzyl moiety .

2. Internal Standard for Ultra Trace Analysis In analytical chemistry, particularly gas chromatography/mass spectrometry (GC/MS), Methyl 4-fluoro-3-(trifluoromethyl)benzoate serves as an internal standard during the ultra trace analysis of fluorinated aromatic carboxylic acids .

Agrochemical Industry Applications: The trifluoromethyl group within this compound enhances pest control properties when compared to traditional phenyl-containing insecticides. This makes it valuable in the synthesis of agrochemicals .

Pharmaceutical Industry Applications: Compounds with the trifluoromethyl group, like Methyl 4-fluoro-3-(trifluoromethyl)benzoate, are used in the pharmaceutical industry due to their role in cell proliferation, apoptosis, motility, cell invasion, and glucose metabolism .

Catalysis in Organic Synthesis: This compound is involved in catalytic processes such as the reduction of methyl (4-trifluoromethyl)benzoate, which is catalyzed by MoO2Cl2. Such reactions are significant in organic synthesis and industrial applications .

Synthesis of Trifluoromethylpyridines: Trifluoromethylpyridines (TFMP) and their derivatives, which include Methyl 4-fluoro-3-(trifluoromethyl)benzoate, are synthesized for use in both agrochemical and pharmaceutical industries due to their versatile properties .

Mechanism of Action

Target of Action

Methyl 4-fluoro-3-(trifluoromethyl)benzoate is a chemical compound that is often used in organic synthesis The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It is known to be used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . In this context, the compound may interact with its targets to form new carbon-carbon bonds, facilitating the synthesis of complex organic compounds.

Biochemical Pathways

Its use in suzuki–miyaura cross-coupling reactions suggests that it may play a role in the synthesis of complex organic compounds .

Pharmacokinetics

Its lipophilicity, water solubility, and other physicochemical properties have been reported . These properties can influence the compound’s bioavailability and pharmacokinetics.

Result of Action

Its primary use in organic synthesis suggests that it may facilitate the formation of new carbon-carbon bonds, leading to the synthesis of complex organic compounds .

Action Environment

The action, efficacy, and stability of Methyl 4-fluoro-3-(trifluoromethyl)benzoate can be influenced by various environmental factors. For instance, the compound’s solubility can affect its distribution and availability in different environments . Additionally, factors such as temperature and pH can influence the compound’s stability and reactivity.

properties

IUPAC Name

methyl 4-fluoro-3-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O2/c1-15-8(14)5-2-3-7(10)6(4-5)9(11,12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRYBOHVMFKZODT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20570997
Record name Methyl 4-fluoro-3-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20570997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-fluoro-3-(trifluoromethyl)benzoate

CAS RN

176694-36-3
Record name Methyl 4-fluoro-3-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20570997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

35.4 g (170 mmol) of 4-fluoro-3-(trifluoromethyl)-benzoic acid in 250 ml of methanol are mixed with 68 ml of SOCl2, whilst cooling with ice, at 5° C. within 25 minutes. After it has all been added, the reaction mixture is refluxed for a further 3 hours. The reaction solution is cooled to ambient temperature and evaporated down in vacuo. The oily residue is taken up in 200 ml of diethylether and extracted with water, saturated NaHCO3 solution and again with water. The combined organic phases are dried over magnesium sulphate and evaporated down in vacuo.
Quantity
35.4 g
Type
reactant
Reaction Step One
Name
Quantity
68 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 4-fluoro-3-(trifluoromethyl)benzoic acid (260 mg, 1.25 mmol, 1 eq) in MeOH (0.5 mL) and CH2Cl2 (2 mL) was treated with TMSCHN2 (2M in hexanes, 0.85 mL, 1.70 mmol, 1A eq) dropwise with stirring at room temperature. After the reaction was stirred for 10 min, acetic acid was added until the yellow color disappeared. The mixture was concentrated to afford methyl 4-fluoro-3-(trifluoromethyl)benzoate, which was used in the next step without further purification.
Quantity
260 mg
Type
reactant
Reaction Step One
Quantity
0.85 mL
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Name
Quantity
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Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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